3-(2-Ethoxyethoxy)-4-methoxybenzaldehyde

Description

3-(2-Ethoxyethoxy)-4-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring a methoxy group at the 4-position and a 2-ethoxyethoxy group at the 3-position of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its aldehyde group enables diverse reactivity, such as condensation and nucleophilic addition, while the ether substituents modulate electronic and steric properties, influencing solubility and interaction with biological targets .

Properties

IUPAC Name |

3-(2-ethoxyethoxy)-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-15-6-7-16-12-8-10(9-13)4-5-11(12)14-2/h4-5,8-9H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBITWZZNOZDLKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=CC(=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Ethoxyethoxy)-4-methoxybenzaldehyde is a synthetic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial, antioxidant, and other relevant properties. The information is compiled from diverse sources, including case studies and research findings.

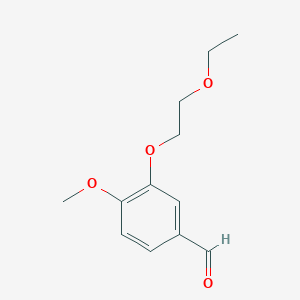

Chemical Structure

The chemical structure of 3-(2-Ethoxyethoxy)-4-methoxybenzaldehyde can be represented as follows:

This compound features a methoxy group (-OCH₃) and an ethoxyethoxy group, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that 3-(2-Ethoxyethoxy)-4-methoxybenzaldehyde exhibits significant antimicrobial properties.

- Minimum Inhibitory Concentration (MIC) : The MIC against various bacteria has been reported at concentrations ranging from 80 μg/mL to 1024 μg/mL depending on the microorganism tested .

- Bacterial Strains Tested : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Salmonella enteritidis.

Table 1: Antimicrobial Activity Data

| Microorganism | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 1024 | 2048 |

| Escherichia coli | 512 | 1024 |

| Salmonella enteritidis | 256 | 512 |

| Candida albicans | 99.99 | 200 |

Antioxidant Activity

The antioxidant potential of 3-(2-Ethoxyethoxy)-4-methoxybenzaldehyde has been evaluated through various assays:

- DPPH Radical Scavenging : The compound exhibited an IC₅₀ value of approximately 9.04 mg/mL, indicating moderate antioxidant activity compared to standard antioxidants .

- β-Carotene Bleaching Assay : This assay demonstrated that the compound could effectively inhibit lipid peroxidation, suggesting its utility in preventing oxidative stress-related damage.

Table 2: Antioxidant Activity Results

| Assay Type | IC₅₀ (mg/mL) |

|---|---|

| DPPH Inhibition | 9.04 ± 0.09 |

| β-Carotene Bleaching | 0.25 ± 0.01 |

| Ferrozine-Fe²⁺ Complex | 2.31 ± 0.02 |

The mechanisms underlying the biological activities of this compound have been explored in various studies:

- Cell Membrane Disruption : Studies using scanning electron microscopy (SEM) revealed that the compound disrupts bacterial cell membranes, leading to increased permeability and cell lysis .

- Biofilm Disruption : The compound has been shown to dislodge up to 80% of preformed biofilms in Staphylococcus aureus, highlighting its potential as a treatment for biofilm-associated infections .

Case Studies

Several case studies have documented the efficacy of this compound in real-world applications:

- Case Study on MRSA : A study investigating the effects of the compound on methicillin-resistant Staphylococcus aureus (MRSA) showed promising results, where it not only inhibited bacterial growth but also enhanced the activity of conventional antibiotics when used in combination .

- Traditional Medicine Applications : The presence of related compounds in traditional medicinal plants suggests that derivatives of benzaldehyde may have historical significance in treating infections and oxidative stress-related conditions .

Scientific Research Applications

Pharmaceutical Applications

3-(2-Ethoxyethoxy)-4-methoxybenzaldehyde is primarily used as a pharmaceutical intermediate . Its derivatives have been investigated for their potential therapeutic effects, particularly in treating neuroinflammatory diseases. For instance, it can be utilized to synthesize compounds like CDr10b, which has shown promise in neuroinflammation research .

Case Study: Neuroinflammatory Diseases

- Objective : Investigate the role of CDr10b in neuroinflammatory conditions.

- Methodology : Synthesis of CDr10b using 3-(2-Ethoxyethoxy)-4-methoxybenzaldehyde as a starting material.

- Findings : Preliminary studies indicate potential benefits in modulating inflammatory responses in neural tissues.

Synthesis of Other Compounds

This compound serves as a precursor for synthesizing various other chemical entities, including:

- Ligands for Coordination Chemistry : It can be transformed into ligands that exhibit specific binding properties useful in catalysis and material science.

- Antibacterial Agents : Derivatives synthesized from this compound have shown antibacterial activity against various bacterial strains .

Synthesis Example

A typical synthesis involves reacting isovanillin with ethyl bromide in the presence of sodium hydroxide and tetrabutylammonium fluoride, yielding high-purity 3-(2-Ethoxyethoxy)-4-methoxybenzaldehyde with a yield of over 96% .

Antibacterial Activity

Research has demonstrated that derivatives of 3-(2-Ethoxyethoxy)-4-methoxybenzaldehyde exhibit antibacterial properties. For example, a ligand derived from 4-methoxybenzaldehyde (closely related) showed moderate antibacterial activity against Salmonella species with minimal inhibitory concentrations (MICs) ranging from 64 to 128 µg/mL .

Table: Antibacterial Activity of Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Ligand MBT (derived from 4-methoxybenzaldehyde) | 64 | Salmonella typhi (ATCC 6539) |

| Ligand MBT | 128 | Salmonella paratyphi A |

| Ligand MBT | 64 | Salmonella typhimurium |

Applications in Organic Synthesis

The versatility of 3-(2-Ethoxyethoxy)-4-methoxybenzaldehyde extends to its use in organic synthesis as a building block for various complex molecules. Its structure allows for functionalization that can lead to the development of new materials and biologically active compounds.

Synthesis Pathway

A common synthetic pathway involves:

- Reacting the compound with nucleophiles to introduce new functional groups.

- Utilizing it as an electrophile in condensation reactions to form larger molecular frameworks.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 3-(2-Ethoxyethoxy)-4-methoxybenzaldehyde with analogous benzaldehyde derivatives, highlighting structural differences, molecular weights, and key applications:

*Calculated based on molecular formula C₁₂H₁₆O₄.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.